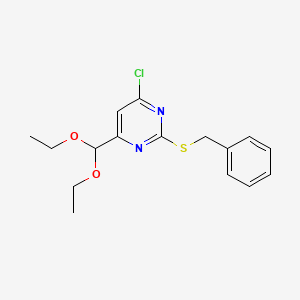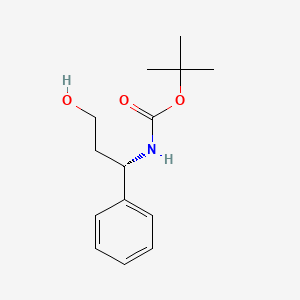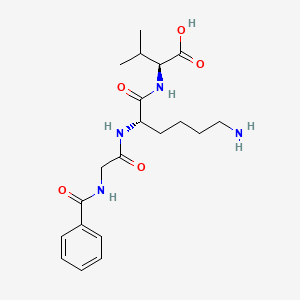
Hippuryl-Lys-Val-OH
Overview
Description
Hippuryl-Lys-Val-OH is a synthetic peptide composed of the amino acids hippuric acid, lysine, and valine. This compound is often used in biochemical research due to its specific properties and interactions with enzymes. It serves as a substrate for various enzymatic reactions, making it valuable in studying enzyme kinetics and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hippuryl-Lys-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Addition of Subsequent Amino Acids: Each subsequent amino acid, protected at the N-terminus and activated at the C-terminus, is added sequentially.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification techniques ensures the production of high-purity peptides suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Hippuryl-Lys-Val-OH undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by peptidases, such as Lys-N, which cleaves the peptide bond at the lysine residue.
Oxidation and Reduction: While less common, the peptide can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using specific enzymes like Lys-N in buffered solutions at optimal pH and temperature conditions.
Oxidation and Reduction: These reactions may require oxidizing or reducing agents, such as hydrogen peroxide or dithiothreitol, under controlled conditions.
Major Products Formed
Scientific Research Applications
Hippuryl-Lys-Val-OH is widely used in scientific research due to its role as a substrate in enzymatic studies. Its applications include:
Enzyme Kinetics: Used to study the activity and specificity of peptidases and other enzymes.
Biochemical Assays: Serves as a standard substrate in assays to measure enzyme activity and inhibition.
Drug Development: Utilized in the screening of potential enzyme inhibitors for therapeutic applications.
Protein Engineering: Helps in understanding enzyme-substrate interactions, aiding in the design of engineered enzymes with desired properties.
Mechanism of Action
The mechanism of action of Hippuryl-Lys-Val-OH involves its interaction with specific enzymes, such as Lys-N. The enzyme recognizes and binds to the peptide, catalyzing the hydrolysis of the peptide bond at the lysine residue. This reaction releases hippuric acid and the remaining peptide fragment, Lys-Val-OH . The specificity and efficiency of this interaction are determined by the enzyme’s active site and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
Hippuryl-Lys: A similar peptide lacking the valine residue, used in similar enzymatic studies.
Hippuryl-L-phenylalanine: Another related compound used as a substrate in enzyme assays.
Uniqueness
Hippuryl-Lys-Val-OH is unique due to its specific sequence, which allows it to interact with a distinct set of enzymes. The presence of valine at the C-terminus can influence the peptide’s binding affinity and reaction kinetics compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O5/c1-13(2)17(20(28)29)24-19(27)15(10-6-7-11-21)23-16(25)12-22-18(26)14-8-4-3-5-9-14/h3-5,8-9,13,15,17H,6-7,10-12,21H2,1-2H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMCMFBGRUWQFG-RDJZCZTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


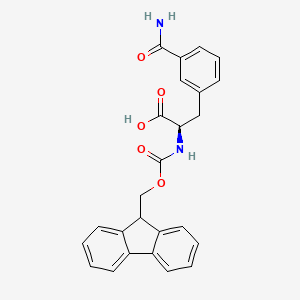
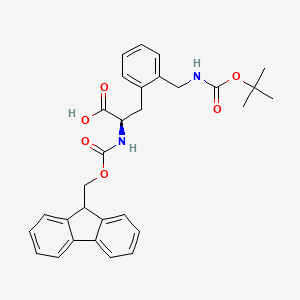
![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)
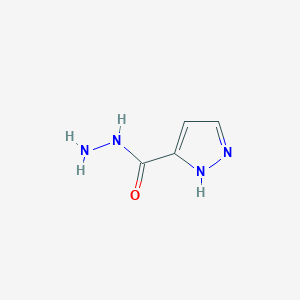


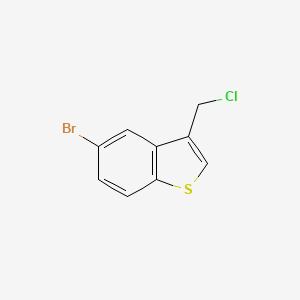
![[5-(2-Furyl)isoxazol-3-yl]methanol](/img/structure/B1336760.png)



